REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[CH3:1][I:2].[CH3:3][n:4]1[c:5](=[S:14])[nH:6][n:7][c:8]1-[c:9]1[s:10][cH:11][cH:12][cH:13]1.[Na+:16].[OH-:15]>>[CH3:1][S:14][c:5]1[n:4]([CH3:3])[c:8](-[c:9]2[s:10][cH:11][cH:12][cH:13]2)[n:7][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(-c2cccs2)n[nH]c1=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CSc1nnc(-c2cccs2)n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |